3-Oxabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
. It is characterized by a three-membered ring fused to a four-membered ring, with an oxygen atom bridging the two rings. This compound is notable for its strained ring system, which imparts unique chemical reactivity.
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of several organic compounds, including a newly discovered histamine h3 receptor inverse agonist .
Mode of Action
It is suggested that the compound might involve the initial nucleophilic attack of carbanion to the polarized double bond of the michael acceptor, followed by the probable 1,3-shift of proton in the intermediate adduct carbanion and then the intramolecular nucleophilic displacement leads to cyclopropane products .
Biochemical Pathways
It is used in the synthesis of phthalazinone derivatives which act as topically active phosphodiesterase 4 inhibitors .
Result of Action
It is used in the synthesis of several organic compounds, suggesting that it may have a role in facilitating chemical reactions .
Biochemical Analysis
Biochemical Properties
3-Oxabicyclo[3.1.0]hexane-2,4-dione plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with histamine H3 receptors, where this compound acts as an inverse agonist, enhancing short-term memory . Additionally, it is involved in the synthesis of phthalazinone derivatives, which act as topically active phosphodiesterase 4 inhibitors . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the cleavage of the propanic ring, leading to the formation of paraconic acid and citraconic anhydride . These metabolites can further influence cellular processes, including energy production and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with histamine H3 receptors, for example, involves binding to the receptor and altering its conformation, which in turn modulates downstream signaling pathways . This mechanism of action is crucial for understanding the compound’s therapeutic potential and its role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites . These long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function by acting as an inverse agonist of histamine H3 receptors . At higher doses, it can exhibit toxic or adverse effects, including respiratory irritation and skin irritation . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclopropane-1,2-dicarboxylic acid anhydride, leading to the formation of various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that this compound is transported across cell membranes and distributed within various cellular compartments . These transport mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxabicyclo[3.1.0]hexane-2,4-dione can be synthesized through various methods. One common approach involves the reaction of cyclopropane derivatives with carbon dioxide under high pressure and temperature conditions . Another method includes the oxidation of cyclopropane-1,2-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of cyclopropane derivatives in the presence of metal catalysts. This process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Cyclopropane-1,2-dicarboxylic acid.
Reduction: Cyclopropane-1,2-diol.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
3-Oxabicyclo[3.1.0]hexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo[2.2.1]heptane
- 3-Oxabicyclo[3.2.0]heptane-2,4-dione
- Bicyclo[3.3.1]nonan-9-one
Uniqueness
3-Oxabicyclo[3.1.0]hexane-2,4-dione is unique due to its highly strained ring system, which imparts distinct reactivity compared to other bicyclic compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-2-1-3(2)5(7)8-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMYHUFDVLRYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370464 | |
Record name | 3-Oxabicyclo[3.1.0]hexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-74-3 | |
Record name | 3-Oxabicyclo[3.1.0]hexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5S)-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Oxabicyclo[3.1.0]hexane-2,4-dione in battery technology?
A1: Research suggests that this compound (OHD) shows promise as an electrolyte additive in lithium-ion batteries. [] Specifically, it has demonstrated the potential to enhance the performance of Li1.1(Mn1/3 Ni1/3Co1/3)0.9O2/graphite cells, particularly at elevated temperatures. This improvement is linked to OHD's ability to stabilize the battery interface, leading to better capacity retention and reduced impedance buildup during cycling. []
Q2: How does the concentration of this compound affect its performance in battery applications?
A2: Studies indicate that the concentration of OHD plays a crucial role in its effectiveness as an electrolyte additive. [] While the exact optimal concentration may vary depending on the specific battery system, research highlights that using an “appropriate amount” of OHD is essential for achieving improved cell performance. [] Excessive or insufficient amounts might not yield the desired results.
Q3: Beyond batteries, are there other applications for this compound?
A3: Yes, this compound serves as a key starting material in the total synthesis of the naturally occurring diterpene, EBC-329. [] This natural product exhibits anti-leukemic properties, highlighting the potential of OHD as a building block for synthesizing biologically active compounds. []
Q4: What analytical techniques were employed to study the effects of this compound in batteries?
A4: Researchers utilized a combination of techniques to understand the impact of OHD on battery performance. These include: * Electrochemical analysis: To assess battery performance parameters like capacity retention and impedance. []* Fourier Transform Infrared Spectroscopy (FTIR): To investigate the interactions between OHD and other battery components. []* Scanning Electron Microscopy (SEM): To examine the morphology of the electrode surface in the presence of OHD. []* Density Functional Theory (DFT) computations: To gain insights into the interactions between OHD and the electrolyte at a molecular level. []
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